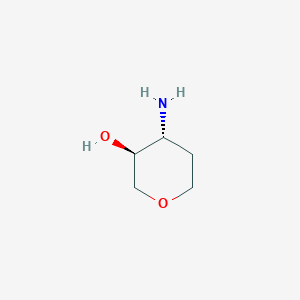

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Description

Significance of Aminotetrahydropyran Scaffolds in Organic and Medicinal Chemistry Research

The tetrahydropyran (B127337) (THP) ring is a prevalent feature in a wide array of natural products and synthetic drugs, valued for its favorable physicochemical properties. The incorporation of an amino group to create aminotetrahydropyran scaffolds significantly broadens the chemical space available for drug design. These scaffolds are considered sp3-rich, a desirable characteristic in modern drug discovery that often leads to improved solubility, metabolic stability, and target selectivity. sygnaturediscovery.com

Aminotetrahydropyran derivatives have been identified as key intermediates in the synthesis of a variety of therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes. google.com The development of efficient synthetic methods to access highly substituted and functionally diverse aminotetrahydropyrans is an active area of research, with techniques like C-H functionalization being explored to streamline the creation of compound libraries for early drug discovery screening. nih.govnih.gov The versatility of the aminotetrahydropyran core allows for its elaboration into a multitude of complex structures, making it a privileged scaffold in medicinal chemistry. ontosight.ainih.gov

Overview of Stereochemical Importance in Target Molecule Synthesis

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement of atoms. In the context of aminotetrahydropyrans, the relative and absolute stereochemistry of the amino and hydroxyl groups, as seen in TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (B1145043), is of paramount importance. The precise spatial orientation of these functional groups dictates how the molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development. lookchem.com For instance, the desired therapeutic effect of a DPP-4 inhibitor may be associated with a specific stereoisomer, while other isomers may be inactive or even cause undesirable side effects. google.com Therefore, synthetic strategies are often designed to control the stereochemistry at multiple chiral centers within the tetrahydropyran ring. google.com Techniques such as asymmetric catalysis and the use of chiral building blocks like (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride are employed to achieve high levels of enantioselectivity. lookchem.com The development of stereoselective synthetic routes, such as those involving biocatalytic transamination or palladium-catalyzed C-H arylation, is crucial for producing the specific stereoisomers required for potent and selective drugs. nih.govacs.orgacs.org

The defined trans stereochemistry of this compound provides a rigid and predictable platform for the design of new therapeutic agents, ensuring that the appended functionalities are positioned correctly for optimal interaction with their biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-aminooxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomerism of Trans 4 Aminotetrahydropyran 3 Ol

Definition of trans Stereochemistry

In cyclic chemical structures like the tetrahydropyran (B127337) ring, the terms "cis" and "trans" are used to describe the relative orientation of substituents attached to different atoms of the ring. The "trans" configuration in TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (B1145043) signifies that the amino (-NH2) group at the 4th carbon position and the hydroxyl (-OH) group at the 3rd carbon position are located on opposite sides of the plane of the tetrahydropyran ring.

To visualize this, imagine the tetrahydropyran ring as a relatively flat hexagonal structure. In the trans isomer, if the hydroxyl group is pointing upwards from the plane of the ring, the amino group will be pointing downwards, and vice versa. This opposing arrangement is a defining feature of the trans stereoisomer and distinguishes it from the "cis" isomer, where both the amino and hydroxyl groups would be on the same side of the ring's plane. This difference in spatial orientation leads to distinct physical and chemical properties between the cis and trans isomers.

Enantiomeric Forms and Designations

Due to the presence of two chiral centers at the 3rd and 4th carbon atoms of the tetrahydropyran ring, this compound is a chiral molecule. This means it is non-superimposable on its mirror image. Consequently, the trans isomer exists as a pair of enantiomers. These enantiomers are stereoisomers that are mirror images of each other and have opposite configurations at both chiral centers.

The specific three-dimensional arrangement of the atoms around each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an "R" (from the Latin rectus, meaning right) or "S" (from the Latin sinister, meaning left) configuration. For this compound, the two enantiomers are:

(3R,4S)-4-aminotetrahydropyran-3-ol

(3S,4R)-4-aminotetrahydropyran-3-ol

The designation "rel-(3R,4S)" is often used to indicate a racemic mixture of these two enantiomers, meaning it contains equal amounts of both the (3R,4S) and (3S,4R) forms.

| Enantiomer | IUPAC Name | Stereochemical Configuration |

|---|---|---|

| Enantiomer A | (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | 3R, 4S |

| Enantiomer B | (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol | 3S, 4R |

Diastereomeric Relationships within Tetrahydropyran Frameworks

Stereoisomers of a compound that are not mirror images of each other are known as diastereomers. In the context of 4-aminotetrahydropyran-3-ol, the trans isomers have a diastereomeric relationship with the cis isomers. The cis isomers also exist as a pair of enantiomers, which are designated as:

(3R,4R)-4-aminotetrahydropyran-3-ol

(3S,4S)-4-aminotetrahydropyran-3-ol

Therefore, any of the trans isomers, for example (3R,4S)-4-aminotetrahydropyran-3-ol, is a diastereomer of either of the cis isomers, such as (3R,4R)-4-aminotetrahydropyran-3-ol or (3S,4S)-4-aminotetrahydropyran-3-ol. This is because they have the same molecular formula and connectivity but differ in the spatial arrangement at one of the chiral centers while having the same configuration at the other.

Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubilities. This difference in properties allows for their separation using standard laboratory techniques like chromatography or crystallization.

| Stereoisomer | Relationship to (3R,4S)-4-aminotetrahydropyran-3-ol |

|---|---|

| (3S,4R)-4-aminotetrahydropyran-3-ol | Enantiomer |

| (3R,4R)-4-aminotetrahydropyran-3-ol | Diastereomer |

| (3S,4S)-4-aminotetrahydropyran-3-ol | Diastereomer |

Synthetic Methodologies for Trans 4 Aminotetrahydropyran 3 Ol

Retrosynthetic Analysis Approaches for the Tetrahydropyran (B127337) Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, trans-4-aminotetrahydropyran-3-ol (B1145043), into simpler, commercially available starting materials. The core challenge lies in the stereocontrolled introduction of the vicinal amino and hydroxyl groups in a trans configuration on the tetrahydropyran ring.

A primary disconnection strategy involves the C-N and C-O bonds of the amino alcohol functionality. This leads to key precursors such as an epoxide or an enone derived from a tetrahydropyranone.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (Epoxide Route): A logical retrosynthetic step is the disconnection of the C-N bond, envisioning an azide (B81097) as a precursor to the amine. This leads back to an amino alcohol, which can be derived from the ring-opening of a tetrahydropyran epoxide with an azide source. The epoxide itself can be formed from a corresponding alkene, which in turn can be synthesized from a dihydropyran derivative. This approach is advantageous as the stereochemistry of the epoxide can often be controlled, thereby dictating the trans relationship of the final amino and hydroxyl groups.

Disconnection B (Reductive Amination Route): Another common approach involves the disconnection of both the C-N and C-O bonds, leading back to a tetrahydropyran-4-one. The amino group can be introduced via reductive amination of the ketone, and the hydroxyl group can be installed through various methods, although achieving the desired trans-stereochemistry can be challenging and may require stereoselective reduction of the ketone.

Disconnection C (From Dihydropyran): A versatile starting material for the construction of the tetrahydropyran ring is 3,4-dihydro-2H-pyran. Functionalization of the double bond, for instance through epoxidation or dihydroxylation followed by conversion of one hydroxyl group to an amino group, offers a direct route to the desired scaffold.

These retrosynthetic pathways highlight the key strategic considerations in the synthesis of this compound, primarily focusing on the controlled installation of the vicinal amino alcohol moiety.

Conventional Synthetic Routes

Conventional synthetic routes to this compound often involve multi-step reaction sequences starting from readily available precursors. These methods, while not always the most efficient in terms of step economy, provide reliable access to the target compound.

Multi-step Reaction Sequences

A common multi-step synthesis starts from a protected tetrahydropyran-4-one. The sequence typically involves the introduction of the amino and hydroxyl functionalities in a stepwise manner.

One plausible sequence is as follows:

Protection of the amine: The synthesis often begins with a protected form of the amino group, such as an azide or a carbamate (B1207046), to prevent side reactions.

Formation of an enolate or equivalent: The ketone is converted to an enolate or a related reactive species to allow for the introduction of the hydroxyl group or a precursor.

Introduction of the hydroxyl group: This can be achieved through various methods, such as hydroxylation of the enolate or epoxidation of an enol ether followed by ring opening.

Stereochemical control: The relative stereochemistry of the amino and hydroxyl groups is often controlled at this stage through substrate-directed reactions or the use of stereoselective reagents.

Deprotection: The final step involves the removal of any protecting groups to yield the free amino alcohol.

| Intermediate | Structure | Role in Synthesis |

| Tetrahydropyran-4-one |  | A common starting material for the introduction of both the amino and hydroxyl groups. |

| 4-Azidotetrahydropyran-3-ol |  | A key precursor where the azide can be readily reduced to the corresponding amine. The trans stereochemistry is often established during the formation of this intermediate. |

| Tetrahydropyran-3,4-epoxide |  | An important intermediate for the stereospecific introduction of the amino and hydroxyl groups via nucleophilic ring-opening. |

| 3,4-Dihydro-2H-pyran |  | A versatile starting material for the construction of the functionalized tetrahydropyran ring. |

Reaction Conditions and Optimizations

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of each step in the synthesis. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reagents.

For instance, in the reduction of a 4-azido group to an amine, various reducing agents can be employed, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or Staudinger reduction (PPh3, H2O). The choice of reagent can influence the compatibility with other functional groups in the molecule.

Similarly, for the ring-opening of a tetrahydropyran epoxide with an azide source (e.g., sodium azide), the reaction conditions can be tuned to favor the desired regioselectivity and stereoselectivity. The use of Lewis acids can sometimes enhance the rate and selectivity of the ring-opening reaction.

Stereoselective Synthesis

Given the presence of two stereocenters in this compound, stereoselective synthesis is of paramount importance to obtain the desired enantiomerically pure compound.

Enantioselective Approaches

Enantioselective approaches aim to introduce the chirality into the molecule in a controlled manner, leading to a specific enantiomer. This can be achieved through several strategies:

Use of Chiral Starting Materials: Starting from an enantiomerically pure precursor, such as a chiral glycal or a derivative of a natural product, can transfer the chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. This is a highly efficient method for generating enantiomerically enriched products. For the synthesis of vicinal amino alcohols, several catalytic asymmetric methods have been developed, including asymmetric aminohydroxylation and kinetic resolution of racemic intermediates.

A notable enantioselective approach involves the Sharpless asymmetric aminohydroxylation of an appropriate enol ether derived from dihydropyran. This reaction can directly install the amino and hydroxyl groups with high enantioselectivity.

Another powerful strategy is the enzymatic resolution of a racemic mixture of a key intermediate, such as a protected aminotetrahydropyranol. Lipases are often used for the selective acylation of one enantiomer, allowing for the separation of the two.

Table of Key Stereoselective Reactions:

| Reaction | Catalyst/Reagent | Key Feature |

| Asymmetric Aminohydroxylation | Chiral ligand (e.g., (DHQ)2PHAL), OsO4, N-source | Direct and highly enantioselective formation of the vicinal amino alcohol functionality from an alkene. |

| Enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Kinetic resolution of a racemic mixture of a protected amino alcohol, providing access to enantiomerically enriched material. |

| Asymmetric Epoxidation | Sharpless-Katsuki epoxidation (for allylic alcohols) | Enantioselective formation of an epoxide intermediate, which can then be opened stereospecifically. |

The development of robust and efficient stereoselective synthetic routes is crucial for the application of this compound in the synthesis of chiral drugs and other biologically active molecules.

Diastereoselective Approaches

When a molecule contains multiple stereocenters, it is crucial to control their relative orientation. Diastereoselective reactions aim to produce one diastereomer in preference to others. For the target molecule, the key is to establish the trans relationship between the C3-hydroxyl and C4-amino groups.

The formation of the trans isomer can be achieved through various substrate- or reagent-controlled reactions. One common strategy is the stereoselective reduction of a ketone precursor. For instance, the reduction of a racemic or enantiopure 4-(protected-amino)tetrahydropyran-3-one would yield a mixture of cis and trans amino alcohols. The diastereomeric ratio of this reduction can be influenced by the choice of reducing agent and the steric bulk of the protecting group on the amine. Bulky reducing agents will preferentially attack from the less sterically hindered face of the molecule. If the amino group at C4 is large, it will direct the hydride to attack from the opposite (trans) face, leading to the formation of the trans alcohol.

Another powerful method involves nucleophilic ring-opening of an epoxide. A precursor such as 3,4-epoxytetrahydropyran can be opened by an amine nucleophile (or an azide followed by reduction). The reaction proceeds via an SN2 mechanism, resulting in an anti-periplanar attack of the nucleophile relative to the epoxide oxygen, which directly establishes the trans stereochemistry of the resulting amino alcohol.

If a synthesis produces a mixture of diastereomers (e.g., both cis and trans isomers), or if a non-stereoselective route yields a racemic mixture of the trans product, resolution techniques can be employed to isolate the desired stereoisomer.

Crystallization of Diastereomeric Salts: This classical resolution method is highly effective for separating enantiomers of compounds containing acidic or basic functional groups, such as the amine in this compound. wikipedia.org The racemic trans-amino alcohol is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. wikipedia.orgwikipedia.org Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration. wikipedia.orgnih.gov The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amino alcohol.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating stereoisomers. nih.gov

Chiral Stationary Phase (CSP) HPLC: Enantiomers can be separated directly by using a column that contains a chiral stationary phase. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and enabling their separation. csfarmacie.czresearchgate.net

Derivatization Followed by Achiral HPLC: Alternatively, the racemic mixture can be derivatized by reaction with a chiral derivatizing agent to form a mixture of diastereomers. nih.govchiralpedia.com These diastereomers can then be separated on a standard, achiral HPLC column. nih.gov After separation, the chiral tag is cleaved to yield the pure enantiomers. This approach is widely used for both analytical and preparative-scale separations.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. Enzymes offer exceptional levels of stereoselectivity (both enantio- and regioselectivity) under mild reaction conditions.

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. rsc.org They are increasingly used for the asymmetric synthesis of chiral amines due to their high enantioselectivity. researchgate.net

The synthesis of this compound can be envisioned via the asymmetric amination of a prochiral ketone precursor, 3-hydroxytetrahydro-4H-pyran-4-one. rsc.org This ketone could be synthesized from commercially available starting materials. google.com An (R)- or (S)-selective ω-transaminase could then be used to install the amino group at the C4 position with a high degree of stereocontrol. The selectivity of the transaminase would determine the absolute configuration of the resulting amine. The inherent stereoselectivity of the enzyme would also need to favor the formation of the trans diastereomer, which can often be achieved by selecting or engineering the appropriate enzyme. The substrate specificity of known ω-transaminases is a critical consideration, as they must accept the cyclic hydroxy-ketone. nih.govnih.govmdpi.com However, protein engineering and directed evolution techniques have been successfully used to modify the active sites of transaminases to accommodate bulky or non-native substrates. rsc.org

Table 2: Transaminase Classes and Their Selectivity This table provides a general overview of transaminase classes relevant to the synthesis of chiral amines.

| Transaminase Class | Amine Donor | Selectivity | Typical Substrate |

|---|---|---|---|

| (S)-selective ω-TA | Isopropylamine, L-Alanine | (S)-enantiomer | Prochiral ketones |

| (R)-selective ω-TA | D-Alanine | (R)-enantiomer | Prochiral ketones |

This biocatalytic approach offers a direct and environmentally benign route to enantiomerically pure this compound, potentially reducing the number of synthetic steps and avoiding the use of heavy metal catalysts.

Enzyme-Mediated Stereochemical Transformations

Biocatalysis offers a powerful approach for establishing the stereochemistry of chiral molecules like this compound. Enzymatic kinetic resolution, in particular, is a widely used method to separate racemic mixtures of chiral alcohols or amines. Lipases are the most common class of enzymes for these transformations due to their broad substrate scope, high enantioselectivity, and operational stability.

The strategy involves the enantioselective acylation of a racemic mixture of a precursor, such as a racemic aminotetrahydropyranol. One enantiomer is preferentially acylated by the enzyme, allowing for the separation of the slower-reacting enantiomer (as an alcohol) from the faster-reacting one (as an ester). A study on the lipase-catalyzed resolution of analogous cis and trans-3-amino-4-hydroxytetrahydrofurans demonstrated the efficacy of this approach. In that research, Candida antarctica lipases A and B were found to be highly effective catalysts in hydrolytic processes, yielding optically pure heterocyclic amino alcohols nih.gov.

For the synthesis of this compound, a racemic mixture of the compound could be subjected to enzymatic acylation. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity and yield.

Table 1: Representative Enzymes and Conditions for Kinetic Resolution of Amino Alcohols

| Enzyme | Acyl Donor | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | High enantiomeric excess (>99%) for the remaining alcohol and the acetylated product. nih.gov |

| Candida rugosa Lipase | Isopropenyl acetate | Toluene / Ionic Liquid | High enantiomeric excess of the product (ee_p >96%). mdpi.com |

| Burkholderia cepacia Lipase | Vinyl acetate | n-Heptane / Ionic Liquid | High enantiomeric excess of the product (ee_p >98%) and high enantioselectivity (E > 200). researchgate.net |

This enzymatic approach provides a green and efficient method for obtaining the desired enantiomerically pure this compound.

Cyclization Reactions for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is the cornerstone of the synthesis. Several powerful cyclization reactions have been developed for this purpose, each offering unique advantages in terms of stereocontrol and substrate scope.

Prins Cyclization Strategies

The Prins cyclization is a robust method for forming tetrahydropyran rings through the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the hydroxyl group. The stereochemical outcome of the cyclization is often controlled by the geometry of the transition state, which typically adopts a chair-like conformation to minimize steric interactions. nih.gov

For the synthesis of a 3,4-disubstituted tetrahydropyran like the target molecule, a carefully chosen homoallylic alcohol and aldehyde would be required. For instance, a Prins-Ritter cyclization variant has been used to synthesize 4-amido-substituted tetrahydropyrans, which are close structural analogues bohrium.com. This suggests that a Prins-type reaction could be a viable strategy.

Table 2: Examples of Prins Cyclization for Substituted Tetrahydropyran Synthesis

| Catalyst | Substrates | Product | Key Feature | Reference |

| BF₃·OEt₂ | 2-(2-vinylphenyl)acetaldehyde, electron-rich aromatics | 4-aryltetralin-2-ol | Cascade Prins/Friedel-Crafts cyclization. beilstein-journals.org | Hinkle et al. (2017) |

| Perrhenic acid (HReO₄) | 3-chlorohomoallylic alcohols, aldehydes | cis-2,6-disubstituted tetrahydropyran-4-ones | Direct and stereoselective synthesis. rsc.org | Smith et al. |

| InCl₃ | 4-trimethylsilylpent-4-en-2-ol, phenylacetaldehyde | cis-2,6-dihydropyran | Achieved via a chair-like transition state. nih.gov | Feng and co-workers |

Oxa-Michael Additions

The intramolecular oxa-Michael addition (or oxy-Michael reaction) is another powerful strategy for the synthesis of tetrahydropyrans. rsc.orgepfl.ch This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile. The cyclization can be promoted by either acid or base catalysts, and the stereochemical outcome is often under thermodynamic control, leading to the most stable chair conformation with bulky substituents in equatorial positions.

A synthetic route to this compound via an oxa-Michael addition would likely involve a precursor containing a hydroxyl group and an appropriately positioned α,β-unsaturated system. A tandem nucleophilic addition/oxa-Michael reaction has been developed for the synthesis of cis-2,6-disubstituted tetrahydropyran derivatives with excellent diastereoselectivities, highlighting the potential of this strategy for creating stereochemically complex THP rings researchgate.net.

Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a [4+2] cycloaddition reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. rsc.org For the synthesis of tetrahydropyrans, an oxo-Diels-Alder reaction between a diene and a carbonyl compound (as the dienophile) is commonly employed. youtube.com This method allows for the rapid construction of the six-membered ring with good control over regiochemistry and stereochemistry.

The synthesis of the target molecule could be envisioned through a hetero-Diels-Alder reaction using a functionalized diene and an aldehyde or ketone containing a protected amino group. The stereoselectivity can be influenced by the use of chiral catalysts or auxiliaries. This reaction is particularly useful for creating highly substituted tetrahydropyran systems mdpi.com.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic compounds, including heterocycles. The reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene.

To apply RCM to the synthesis of this compound, a diene precursor containing the necessary amino and hydroxyl functionalities (in protected form) would be required. The stereocenters at C3 and C4 would need to be established prior to the RCM step. RCM has been successfully used to prepare a variety of functionalized nitrogen and oxygen heterocycles researchgate.netmdpi.comnih.gov.

Functional Group Interconversions and Protecting Group Strategies

The synthesis of a multifunctional molecule like this compound necessitates a careful strategy for the protection and deprotection of its reactive amino and hydroxyl groups. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions used in the key bond-forming steps and to allow for their selective removal at the appropriate stages of the synthesis.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), or acetals like tetrahydropyranyl (THP). nih.govresearchgate.netd-nb.info The THP group is particularly advantageous due to its low cost, ease of introduction, and general stability to non-acidic conditions nih.govresearchgate.netd-nb.infoiris-biotech.de.

The amino group is typically protected as a carbamate, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under a wide range of conditions and can be removed selectively. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

An orthogonal protecting group strategy is often employed, where the protecting groups for the amino and hydroxyl functions can be removed under different conditions, allowing for selective functionalization of either group. For example, a Boc-protected amine and a silyl-protected alcohol represent an orthogonal pair, as the Boc group can be removed with acid while the silyl group is cleaved with fluoride (B91410) ions.

The synthesis would likely involve the introduction of these protecting groups early on, followed by the key cyclization reaction, and finally, the deprotection of both groups to yield the target molecule.

Table 3: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Alcohol | Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | Tetrahydropyranyl | THP | Mild acidic conditions nih.govresearchgate.netd-nb.info |

Amino Group Transformations

The primary amino group is a critical site for modification. A common synthetic strategy involves the introduction of the amine late in the synthesis via the reduction of an azide. Functionalized tetrahydropyran scaffolds, specifically a 4-hydroxytetrahydropyran, can be converted into a 4-azidotetrahydropyran intermediate. This azide can then be reduced to the corresponding primary amine, providing a direct route to the aminotetrahydropyran core. researchgate.net

Once the amine is in place, it can undergo various transformations:

N-Alkylation: Primary amines can be readily alkylated. One method involves their conversion to sulfonamides, such as 2- or 4-nitrobenzenesulfonamides, which can then be smoothly alkylated under standard conditions or via Mitsunobu reaction. Subsequent deprotection yields the secondary amine. researchgate.net

N-Acylation: The amino group can be acylated to form amides. For instance, the Prins-Ritter cyclization can be employed to generate 4-amido-substituted tetrahydropyrans directly, representing an efficient method for installing this functional group. researchgate.net

Reductive Amination: The amine can participate in reductive amination reactions to form more complex structures, a technique particularly useful in building densely functionalized scaffolds for drug discovery. researchgate.net

Hydroxyl Group Manipulations

The hydroxyl group offers another point for diversification of the this compound scaffold. Standard organic transformations can be applied to this group to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

Common manipulations include:

O-Alkylation: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters, which can function as prodrugs or modify the biological activity of the parent compound.

Oxidation: The secondary alcohol could be oxidized to the corresponding ketone, creating a tetrahydropyranone. These ketone derivatives can then be subjected to further transformations. researchgate.net

These transformations are fundamental in elaborating the core scaffold to explore structure-activity relationships in medicinal chemistry programs. researchgate.net

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. The synthesis of complex molecules like this compound is an area where these principles can have a significant impact.

Atom Economy Maximization

Maximizing atom economy involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Multi-Component Reactions: One-pot, three-component syntheses are highly effective for building molecular complexity while maintaining high atom economy. The reaction of an aldehyde, an allylsilane, and a nitrile, for example, can generate 4-amidotetrahydropyrans in a single, highly stereoselective step. figshare.com Such processes reduce the number of synthetic steps and minimize waste from intermediate purifications.

Cyclization Reactions: Intramolecular cyclization reactions, such as the Prins-Ritter cyclization to form 4-amido-tetrahydropyrans, are inherently atom-economical as they rearrange existing atoms to form the desired ring structure. researchgate.net

Solvent Minimization and Alternative Solvents

Reducing or replacing hazardous organic solvents is a cornerstone of green chemistry.

Solvent-Free Synthesis: Certain reactions can be performed under solvent-free (neat) conditions. Microwave irradiation is often used in conjunction with this approach to accelerate reaction rates, as seen in the three-component condensation of ninhydrin (B49086) with malononitrile (B47326) and active methylene (B1212753) compounds to yield spiro-fused pyran derivatives. researchgate.net The formation of 4-amido-substituted tetrahydropyrans has also been investigated under green, solvent-free conditions. researchgate.net

Alternative Solvents: Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. mdpi.com Biocatalytic processes, which are increasingly used for synthesizing chiral amines and alcohols, often run in aqueous media under mild pH conditions. mdpi.com For example, the synthesis of aldehydes from primary amines using an amine oxidase occurs in an aqueous buffer. mdpi.com

Energy Efficiency Considerations

Reducing the energy footprint of chemical synthesis is crucial for sustainability.

Biocatalysis: Enzyme-catalyzed reactions typically occur at or near ambient temperature and pressure, drastically reducing the energy demands associated with heating or cooling traditional chemical reactions. nih.gov The use of enzymes like transaminases or ketoreductases for the synthesis of chiral amino alcohols is a prime example of an energy-efficient approach. researchgate.netmdpi.com

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly shorten reaction times compared to conventional heating, leading to substantial energy savings. researchgate.net

Waste Reduction Strategies

Minimizing waste, particularly hazardous byproducts, is essential for green synthesis.

Catalysis over Stoichiometric Reagents: The use of catalysts is preferred as they are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed and generate significant waste. Biocatalysis is a powerful example, where enzymes act as highly efficient and specific catalysts. nih.gov

Protecting Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups can significantly reduce waste, as it eliminates the steps of protection and deprotection and the reagents required for them. A two-step synthesis of a related aminotetrahydropyran derivative from a biorenewable starting material has been developed that operates without protecting groups. researchgate.net

Byproduct Management: In some biocatalytic reactions, co-products can be managed effectively. For instance, in the amine oxidase-catalyzed conversion of amines to aldehydes, the hydrogen peroxide byproduct is decomposed by catalase into harmless water and oxygen, the latter of which is a co-substrate for the primary reaction. mdpi.com

Table 1: Green Chemistry Approaches in Tetrahydropyran Synthesis

| Green Principle | Strategy | Example |

|---|---|---|

| Atom Economy | Multi-component Reactions | One-pot synthesis of 4-amidotetrahydropyrans figshare.com |

| Solvent Use | Solvent-Free Synthesis | Microwave-assisted synthesis of spiro-pyran derivatives researchgate.net |

| Alternative Solvents | Use of aqueous media in biocatalytic reactions mdpi.com | |

| Energy Efficiency | Biocatalysis | Enzymatic synthesis of chiral amines at ambient temperature nih.gov |

| Waste Reduction | Catalysis | Use of enzymes (e.g., transaminases) instead of stoichiometric reagents researchgate.net |

| Byproduct Management | Catalase-mediated decomposition of hydrogen peroxide byproduct mdpi.com |

Trans 4 Aminotetrahydropyran 3 Ol As a Chiral Building Block

Utility in the Synthesis of Complex Organic Molecules

The strategic value of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (B1145043) lies in its ability to serve as a foundational element for the synthesis of intricate molecular frameworks. The inherent chirality and the presence of both a nucleophilic amine and an alcohol group that can be derivatized or used as a handle for further reactions make it a powerful tool in modern organic synthesis.

The synthesis of sp3-rich heterocyclic frameworks is a key strategy in fragment-based lead discovery (FBLD) to generate novel chemical entities with improved pharmacological profiles. nih.gov Traditional compound libraries often rely on flat, sp2-hybridized aromatic systems, which can possess undesirable physicochemical properties. The incorporation of building blocks like this compound directly addresses this limitation by introducing a three-dimensional, non-aromatic core.

Functionalized tetrahydropyran (B127337) scaffolds are instrumental in providing sp3-rich structures that are highly sought after in drug discovery. sygnaturediscovery.comresearchgate.net The synthesis of such scaffolds can be achieved through various methods, including Prins cyclization, which can be elaborated to introduce amino functionalities, demonstrating a viable pathway to aminotetrahydropyran cores. sygnaturediscovery.comresearchgate.net By starting with a pre-defined chiral building block like this compound, chemists can bypass several synthetic steps and directly access complex scaffolds with precise stereochemical control, paving the way for the development of novel therapeutics.

Tetrahydropyran rings are abundant structural motifs in a wide array of biologically significant marine natural products. nih.gov The synthesis of these complex molecules often requires efficient and stereoselective methods for constructing the THP core. Chiral building blocks are central to these synthetic strategies, allowing for the controlled installation of stereocenters.

For instance, the total synthesis of neopeltolide, a potent antiproliferative marine macrolide, has been a target for numerous research groups, with a key challenge being the construction of its embedded tetrahydropyran ring. nih.gov Strategies employed include intramolecular oxa-Michael additions and Prins cyclizations to forge the heterocyclic ring. nih.gov A building block such as this compound could serve as a valuable starting material or fragment in the synthesis of analogues of such natural products, providing a ready-made, stereochemically defined THP core that can be further elaborated.

Fragment coupling is a powerful strategy that allows for the convergent assembly of complex molecules from smaller, less complex pieces. This approach is particularly advantageous for creating stereochemically rich molecules. The functional groups on this compound make it an ideal participant in various coupling reactions.

The Mitsunobu reaction is a versatile and widely used method for the dehydrative condensation of a primary or secondary alcohol with an acidic nucleophile, such as a carboxylic acid or an imide. organic-chemistry.orgnih.gov A key feature of this reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgscribd.com

Given that this compound possesses a secondary alcohol, it is an excellent substrate for the Mitsunobu reaction. This allows for the stereospecific introduction of a variety of functionalities at the C-3 position with inversion of stereochemistry. This transformation is particularly powerful in natural product synthesis and medicinal chemistry for achieving a desired stereochemical outcome. organic-chemistry.orgnih.gov For example, reacting the trans isomer with a nucleophile under Mitsunobu conditions would yield a cis product, providing access to a different diastereomer. The general mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by SN2 displacement by the nucleophile. organic-chemistry.org

Table 1: Key Features of the Mitsunobu Reaction

| Feature | Description | Relevance to this compound |

| Reactants | Secondary alcohol, acidic nucleophile, phosphine, azodicarboxylate | The secondary alcohol at C-3 is the reaction site. |

| Mechanism | Dehydrative redox condensation | Forms an oxyphosphonium intermediate, which is a good leaving group. |

| Stereochemistry | Inversion of configuration | Allows for the conversion of the trans isomer to a cis-substituted derivative. |

| Versatility | Forms C-O, C-N, C-S, and C-C bonds | Enables the introduction of a wide range of functional groups. |

Application in Library Synthesis for Chemical Space Exploration

Compound libraries are essential tools for high-throughput screening (HTS) and the identification of new hit compounds in drug discovery. There is a growing demand for libraries containing diverse, three-dimensional molecules to explore new areas of chemical space. Tetrahydropyran scaffolds are well-suited for this purpose.

The elaboration of functionalized tetrahydropyran scaffolds has been shown to be a viable strategy for use in library synthesis. sygnaturediscovery.comresearchgate.net Starting with a core like 4-hydroxytetrahydropyran, one can generate key intermediates such as azides, which can then be diversified. For example, a 4-azidotetrahydropyran can be elaborated via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or reduced to the corresponding amine for further derivatization. sygnaturediscovery.comresearchgate.net Using a bifunctional building block like this compound provides two distinct points for diversification. The amino group can be acylated, alkylated, or used in reductive amination, while the hydroxyl group can be etherified, esterified, or used in coupling reactions, allowing for the rapid generation of a library of sp3-rich compounds from a single, stereochemically defined core.

Development of Tetrahydropyran-Based Scaffolds for Drug Discovery Research

The tetrahydropyran ring is considered a privileged scaffold in medicinal chemistry and is a component of several approved drugs. pharmablock.com It can act as a bioisosteric replacement for a cyclohexane (B81311) ring, with the key difference being the introduction of an oxygen atom that can act as a hydrogen bond acceptor. pharmablock.com This substitution generally leads to lower lipophilicity, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com

Tetrahydropyran-containing scaffolds have been successfully incorporated into inhibitors for a variety of biological targets, including kinases and HIV protease. pharmablock.comnih.gov For example, gilteritinib (B612023) (Xospata), an approved treatment for acute myeloid leukemia, features an amino-tetrahydropyran substituent. pharmablock.com The development of novel HIV-1 protease inhibitors has also utilized fused tetrahydropyran-tetrahydrofuran rings as ligands designed to effectively fill the enzyme's hydrophobic binding pocket and optimize hydrogen-bonding interactions. nih.gov The availability of chiral building blocks like this compound is critical for the synthesis and exploration of these and other tetrahydropyran-based scaffolds in drug discovery research.

Synthesis of Derivatives with Modified Ring Systems or Substituents

The synthetic utility of this compound extends to the creation of a wide range of derivatives, allowing for the fine-tuning of molecular properties. The two functional groups can be selectively protected and reacted to install various substituents.

For example, the amino group can be readily acylated or sulfonylated, while the hydroxyl group can be converted into ethers or esters. Furthermore, more complex modifications can be envisioned. The synthesis of related tetrahydropyran derivatives, such as 2-substituted-4-methyl-tetrahydropyranols via the Prins reaction, demonstrates the feasibility of modifying the THP core itself. researchgate.net A known derivative of the aminotetrahydropyran class is trans-3-Methyl-4-aminotetrahydropyran, which introduces a methyl group onto the ring, altering its conformational properties and steric profile. nih.gov Such modifications are crucial in structure-activity relationship (SAR) studies, where systematic changes to a lead molecule are made to optimize its biological activity and pharmaceutical properties.

Table 2: Properties of this compound and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 215940-92-4 | C₅H₁₁NO₂ | 117.15 |

| trans-3-Methyl-4-aminotetrahydropyran | 937364-67-5 | C₆H₁₃NO | 115.17 |

Derivatization Strategies for Trans 4 Aminotetrahydropyran 3 Ol

Modifications at the Amino Group

The primary amino group in TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (B1145043) serves as a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse substituents.

Amidation and Urethane (B1682113) Formation

The nucleophilic nature of the primary amino group readily facilitates its reaction with activated carboxylic acid derivatives to form stable amide bonds. This transformation is a cornerstone of peptide synthesis and is widely employed in the construction of complex molecules.

One notable example involves the coupling of rac-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol with 1-[(4-Cyano-4-phenylpiperidin-1-yl)methyl]-4-oxo-4H-quinolizine-3-carboxylic acid. This reaction results in the formation of the corresponding N-[(3S,4R)-3-hydroxytetrahydro-2H-pyran-4-yl] carboxamide derivative. google.com This specific amidation is a key step in the synthesis of quinolizidinone carboxamides, which have been investigated as M1 receptor positive allosteric modulators. google.com

| Reactant 1 | Reactant 2 | Product | Application |

| rac-(3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | 1-[(4-Cyano-4-phenylpiperidin-1-yl)methyl]-4-oxo-4H-quinolizine-3-carboxylic acid | 1-[(4-Cyano-4-phenylpiperidin-1-yl)methyl]-N-[(3S,4R)-3-hydroxytetrahydro-2H-pyran-4-yl]-4-oxo-4H-quinolizine-3-carboxamide | M1 receptor positive allosteric modulators |

Similarly, the amino group can react with isocyanates or other carbamoylating agents to form urea (B33335) or urethane linkages. These reactions are fundamental in the synthesis of polyurethanes and other polymers, as well as in the preparation of various biologically active molecules.

Reductive Amination and Alkylation

Reductive amination provides a powerful method for the N-alkylation of the amino group. This reaction typically involves the condensation of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. This one-pot procedure is highly efficient for creating secondary and tertiary amines.

Direct alkylation of the amino group with alkyl halides is another common strategy. However, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as stoichiometry and temperature, is often necessary to achieve selective mono-alkylation.

Azide-Alkyne Cycloaddition (Click Chemistry)

The amino group of this compound can be functionalized with either an azide (B81097) or an alkyne moiety, enabling its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." For instance, the amine can be acylated with a carboxylic acid bearing a terminal alkyne, or alkylated with an azide-containing electrophile. The resulting functionalized tetrahydropyran (B127337) can then be "clicked" with a complementary azide or alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This modular approach allows for the rapid and efficient assembly of complex molecular architectures.

Modifications at the Hydroxyl Group

The secondary hydroxyl group on the tetrahydropyran ring offers another site for derivatization, allowing for the introduction of a different set of functional groups and further diversification of the molecular scaffold.

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, in the presence of an acid or base catalyst. This reaction leads to the formation of an ester linkage. Protecting groups for hydroxyl functions, such as ether-based protecting groups like methoxymethyl ether, benzyl (B1604629) ether, and tetrahydropyranyl ether, can be introduced under appropriate conditions. google.com Similarly, carbonate and sulfonate esters can also be formed. google.com

Etherification, the formation of an ether linkage, can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a strong base (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or aryl substituents at the oxygen atom.

Oxidation Reactions

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone. The choice of oxidizing agent is crucial to avoid undesired side reactions, particularly with the amino group present in the molecule. Milder oxidizing agents are generally preferred. It is important to note that the amino group itself can be sensitive to oxidation, and therefore, protection of the amine may be necessary prior to the oxidation of the hydroxyl group to achieve the desired transformation selectively.

Orthogonal Protection and Deprotection Strategies for Selective Functionalization

The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, necessitates the use of protecting groups to achieve selective functionalization at either site. Orthogonal protection strategies are paramount, allowing for the deprotection of one functional group without affecting the other. organic-chemistry.org This selective manipulation is crucial for the sequential introduction of different substituents, enabling the synthesis of complex derivatives.

The selection of an appropriate protecting group pair is dictated by their stability under different reaction conditions. An ideal orthogonal pair consists of one group that is labile under acidic conditions and another that is removed under basic, hydrogenolytic, or fluoride-mediated conditions. total-synthesis.com

Common Orthogonal Pairs for Amino Alcohols:

A widely employed strategy for amino alcohols involves the combination of an acid-labile carbamate (B1207046) for the amine and a silyl (B83357) ether for the alcohol. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is a frequent choice for amine protection due to its stability in basic and nucleophilic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.org

For the hydroxyl group, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are often utilized. These groups are stable to the acidic conditions required for Boc removal but are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comlibretexts.org

Scenario 1: Functionalization of the Hydroxyl Group

To functionalize the hydroxyl group, the amino group is first protected.

Protection of Amine: The amine is protected as its Boc-carbamate by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

Functionalization of Alcohol: The free hydroxyl group can then be subjected to various transformations, such as acylation, alkylation, or oxidation. The Boc group remains intact under these conditions.

Deprotection of Amine: Subsequent treatment with an acid, like TFA in dichloromethane (B109758) (DCM), removes the Boc group to yield the free amine, with the newly functionalized hydroxyl group preserved. wikipedia.org

Scenario 2: Functionalization of the Amino Group

For selective functionalization of the amino group, the hydroxyl group is protected first.

Protection of Alcohol: The hydroxyl group is converted to a silyl ether, for example, by reacting this compound with TBDMS-Cl and a base like imidazole.

Functionalization of Amine: The free amino group can then be acylated, alkylated, or used in other amine-specific reactions. The TBDMS ether is stable to most of these conditions.

Deprotection of Alcohol: The silyl ether is selectively cleaved using a fluoride source like TBAF, regenerating the hydroxyl group while leaving the modified amino group untouched. organic-chemistry.org

The table below summarizes common protecting groups and their cleavage conditions, illustrating their orthogonality, which is fundamental for the selective derivatization of this compound.

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Deprotection | Stability Conditions |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butoxycarbonyl | Boc | TFA, HCl (Strong Acid) | Stable to base, hydrogenation, fluoride |

| Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (Base) | Stable to acid and hydrogenation | |

| Alcohol (-OH) | tert-Butyldimethylsilyl | TBDMS | TBAF, HF (Fluoride Source) | Stable to mild acid and base |

| Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, fluoride | |

| Tetrahydropyranyl | THP | Aqueous Acid (e.g., aq. HCl) | Stable to base, hydrogenation, fluoride |

The following table demonstrates potential orthogonal protecting group pairs for this compound and the selective deprotection sequence.

| Amine Protection (PG¹) | Alcohol Protection (PG²) | Selective Deprotection of PG¹ | Selective Deprotection of PG² | Orthogonal Strategy |

|---|---|---|---|---|

| Boc | TBDMS | Acid (TFA) | Fluoride (TBAF) | Yes |

| Cbz | TBDMS | Hydrogenolysis (H₂, Pd/C) | Fluoride (TBAF) | Yes |

| Fmoc | THP | Base (Piperidine) | Acid (aq. HCl) | Yes |

| Boc | Bn | Acid (TFA) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Cbz | Bn | Both removed by Hydrogenolysis | No (Non-orthogonal) |

Conformational Analysis of Aminotetrahydropyranols

Ring Conformations of the Tetrahydropyran (B127337) System (e.g., Chair, Boat, Twist-Boat)

The tetrahydropyran (oxane) ring, much like its carbocyclic analogue cyclohexane (B81311), is not planar. To alleviate angular and torsional strain, the six-membered ring adopts several non-planar conformations. The most significant of these are the chair, boat, and twist-boat conformations. libretexts.orgyoutube.com

Chair Conformation: This is the most stable conformation for the tetrahydropyran ring. libretexts.orgic.ac.uk In this arrangement, the carbon atoms are positioned alternately above and below a mean plane, minimizing both angle strain (the C-O-C and C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all bonds on adjacent atoms are staggered). In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation. wikipedia.org The substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator). youtube.comyoutube.com

Boat Conformation: This is a less stable, more flexible conformation. It suffers from significant torsional strain due to eclipsing interactions between bonds on four of the ring carbons. Additionally, there is steric hindrance between the "flagpole" hydrogens (or substituents) on the C1 and C4 positions, which point towards each other. youtube.com

Twist-Boat (or Skew-Boat) Conformation: This conformation is formed by a slight twisting of the boat form, which alleviates some of the torsional and steric strain. It represents an energy minimum between boat conformations but is still significantly less stable than the chair form.

The energy hierarchy of these conformations places the chair as the ground state, followed by the twist-boat, with the boat being a transitional state of higher energy. Therefore, substituted tetrahydropyrans, including trans-4-aminotetrahydropyran-3-ol (B1145043), exist predominantly in a chair conformation.

Influence of Substituents (Amino and Hydroxyl Groups) on Conformational Preferences

In a substituted tetrahydropyran, the chair conformation can exist in two forms that are interconvertible through a process called ring flipping. For this compound, the trans arrangement means that one substituent is on the "up" face of the ring and the other is on the "down" face. In a chair conformation, this translates to one substituent being axial and the other being equatorial (axial-equatorial or a,e) or vice-versa (equatorial-axial or e,a).

The preference for a substituent to occupy the more spacious equatorial position rather than the more sterically hindered axial position is quantified by its "A-value" (conformational free energy). Larger substituents generally have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups.

For this compound, two primary chair conformations are in equilibrium:

A conformation with an axial hydroxyl group and an equatorial amino group (ax-OH, eq-NH2).

A conformation with an equatorial hydroxyl group and an axial amino group (eq-OH, ax-NH2).

The relative stability of these two conformers depends on the balance between the steric preferences of the -OH and -NH2 groups and other intramolecular interactions, such as hydrogen bonding. The trans-diaxial arrangement, where both groups are axial, is also a theoretical possibility but is generally less stable due to significant steric strain. Conformational analysis of diastereomeric isomers often reveals preferences for different chair conformations due to these varying steric and electronic interactions.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -OH (Hydroxyl) | 0.9 - 1.0 | Strong |

| -NH2 (Amino) | 1.2 - 1.6 | Very Strong |

Based purely on steric A-values, the amino group has a slightly stronger preference for the equatorial position than the hydroxyl group. This would suggest that the conformer with an equatorial amino group and an axial hydroxyl group might be more stable. However, other factors, particularly intramolecular hydrogen bonding, can significantly alter this preference.

Interconversion Barriers and Dynamics of Ring Flipping

The tetrahydropyran ring is not static; it undergoes a rapid "ring flip" or "ring inversion" at room temperature, which interconverts the two chair conformations. youtube.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comyoutube.com

The energy barrier for this process in the parent tetrahydropyran molecule is approximately 10 kcal/mol, which is very similar to that of cyclohexane. ic.ac.uk This indicates that the presence of the oxygen heteroatom does not dramatically affect the conformational mobility of the ring compared to its all-carbon analogue.

For substituted tetrahydropyrans, the presence of bulky substituents can raise the energy barrier to inversion. However, the fundamental dynamic process remains the same. The relative populations of the two chair conformers at equilibrium are determined by the difference in their free energy (ΔG°). For this compound, the equilibrium will lie towards the chair conformation that better accommodates the substituents and maximizes stabilizing intramolecular interactions.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) Affecting Conformation

While steric effects are important, the conformation of this compound is strongly influenced by intramolecular hydrogen bonding. nih.govacs.org A hydrogen bond can form between the hydroxyl group (as the donor) and the lone pair of electrons on the amino group (as the acceptor), or vice-versa.

The formation of an intramolecular hydrogen bond requires the interacting groups to be in close spatial proximity. acs.org This often stabilizes a conformation that might otherwise be considered less favorable based on sterics alone. nih.gov In the case of this compound, the possibility of forming a six-membered ring via a hydrogen bond (O-H···N or N-H···O) can be a powerful driving force.

Let's consider the two chair conformers:

Conformer A (eq-OH, ax-NH2): The distance between an equatorial hydroxyl group at C3 and an axial amino group at C4 is generally too large for effective intramolecular hydrogen bonding.

Conformer B (ax-OH, eq-NH2): The distance between an axial hydroxyl at C3 and an equatorial amino group at C4 is also not ideal for a strong hydrogen bond.

The formation of these internal hydrogen bonds has a pronounced effect on the molecule's structure and properties, and the final conformational preference results from a subtle balance between the strength of the hydrogen bond and the steric energies of the open and closed forms. nih.gov

| Conformation | Steric Factors | Potential for Intramolecular H-Bond | Likely Stability Contribution |

|---|---|---|---|

| Equatorial-OH, Axial-NH2 | Unfavorable 1,3-diaxial interactions for -NH2 group. | Weak to none. | Less stable due to axial amino group. |

| Axial-OH, Equatorial-NH2 | Unfavorable 1,3-diaxial interactions for -OH group. | Weak to none. | Generally more stable than the alternative based on A-values. |

| Diaxial (OH and NH2) | Significant 1,3-diaxial interactions for both groups. | Strong. The trans-diaxial arrangement can facilitate a stabilizing hydrogen bond. | Stabilized by H-bond, potentially offsetting steric strain. |

Computational Studies on Trans 4 Aminotetrahydropyran 3 Ol

Quantum Mechanical Calculations for Geometries and Energies

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about the electronic structure, optimized geometry, and relative energies of different conformations. For TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (B1145043), QM methods such as Density Functional Theory (DFT) are particularly useful.

By employing a suitable level of theory and basis set, such as B3LYP/6-31G(d,p), the three-dimensional coordinates of the atoms in the molecule can be optimized to find the lowest energy arrangement. These calculations can determine key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the trans configuration of the amino and hydroxyl groups on the tetrahydropyran (B127337) ring is a critical feature that can be precisely modeled.

Furthermore, QM calculations can provide the relative energies of different chair and boat conformations of the tetrahydropyran ring, as well as the rotational isomers of the amino and hydroxyl groups. This information is crucial for understanding the stability and reactivity of the molecule.

Table 1: Hypothetical Geometric Parameters of this compound from DFT Calculations

| Parameter | Value |

| C-O (ring) bond length | 1.43 Å |

| C-N bond length | 1.47 Å |

| C-O (hydroxyl) bond length | 1.42 Å |

| C-C-N-H dihedral angle | 178° |

| C-C-O-H dihedral angle | 60° |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Molecular Dynamics Simulations for Conformational Landscapes

While QM calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape of this compound over time. mdpi.com

These simulations can reveal the accessible conformations of the molecule in a given environment, such as in a solvent or interacting with a biological target. mdpi.com For this compound, MD simulations can map the transitions between different chair and twist-boat conformations of the tetrahydropyran ring and the orientations of the amino and hydroxyl substituents. This provides a more realistic understanding of the molecule's flexibility, which is essential for its biological activity and material properties. The results of MD simulations are often visualized as Ramachandran-like plots or free energy landscapes, which show the probability of finding the molecule in a particular conformation.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the chemical shifts of ¹H and ¹³C atoms in this compound can be calculated. nih.govipb.pt These predicted shifts, when compared with experimental data, can confirm the proposed structure and stereochemistry. Coupling constants can also be estimated, providing further structural information. ipb.pt

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. For this compound, these calculations can predict the characteristic stretching frequencies for the O-H, N-H, C-O, and C-N bonds, aiding in the experimental characterization of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (H on C-OH) | ~ 3.8 ppm |

| ¹H NMR | Chemical Shift (H on C-NH₂) | ~ 3.1 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~ 70 ppm |

| ¹³C NMR | Chemical Shift (C-NH₂) | ~ 55 ppm |

| IR | O-H Stretch | ~ 3400 cm⁻¹ |

| IR | N-H Stretch | ~ 3300 cm⁻¹ |

| IR | C-O Stretch | ~ 1100 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products.

For example, the synthesis of β-amino alcohols can involve complex stereoselective steps. nih.gov Computational studies can help to understand the role of catalysts and the factors that control the stereochemical outcome. nih.govrsc.org By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. This knowledge is crucial for optimizing reaction conditions and improving yields.

Ligand-Target Interaction Modeling (General Principles)

In the context of drug discovery, understanding how a small molecule like this compound interacts with a biological target, such as a protein, is of paramount importance. wikipedia.orgnumberanalytics.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. iaanalysis.comyoutube.com

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking studies for this compound are not publicly available, the principles of ligand-target interaction modeling can be applied to understand its potential as a bioactive molecule. The amino and hydroxyl groups of this compound are likely to be important for forming hydrogen bonds with protein residues. The tetrahydropyran ring can engage in van der Waals interactions within the binding pocket.

Molecular dynamics simulations can further be employed to study the stability of the docked complex and to observe any conformational changes in the protein or ligand upon binding. mdpi.comacs.orgnih.gov

Analytical Methodologies for Characterization and Monitoring in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of trans-4-aminotetrahydropyran-3-ol (B1145043). These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the protons on the tetrahydropyran (B127337) ring and those of the amino and hydroxyl groups will have characteristic chemical shifts. The coupling constants between adjacent protons can help to establish the trans stereochemistry of the substituents.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts can confirm the presence of the tetrahydropyran ring and the carbon atoms bonded to the nitrogen and oxygen atoms.

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Typical Chemical Shift (δ) in ppm | Characteristic Features |

| ¹H | 3.5-4.0 | Protons on the tetrahydropyran ring adjacent to the oxygen atom. |

| ¹H | 2.5-3.5 | Protons on the tetrahydropyran ring adjacent to the nitrogen and hydroxyl groups. |

| ¹H | 1.5-2.0 | Protons of the amino and hydroxyl groups (can be broad and exchangeable with D₂O). |

| ¹³C | 60-75 | Carbon atoms of the tetrahydropyran ring bonded to oxygen. |

| ¹³C | 45-60 | Carbon atom of the tetrahydropyran ring bonded to the amino group. |

| ¹³C | 65-80 | Carbon atom of the tetrahydropyran ring bonded to the hydroxyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, and C-O functional groups.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibration of the amino group. The C-O stretching vibration of the ether in the tetrahydropyran ring and the alcohol will typically appear in the 1050-1200 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (medium) |

| C-H (alkane) | 2850-2960 |

| C-O (ether and alcohol) | 1050-1200 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule.

For this compound (C₅H₁₁NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern in the mass spectrum can also help to confirm the structure, with characteristic losses of water (H₂O) from the hydroxyl group and ammonia (B1221849) (NH₃) from the amino group.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric/Diastereomeric Excess

High-Performance Liquid Chromatography (HPLC) is a key method for determining the purity of this compound. By using a suitable stationary phase (such as a C18 column) and mobile phase, impurities can be separated from the main compound and quantified.

Furthermore, chiral HPLC is crucial for determining the enantiomeric and diastereomeric excess of the compound. Since this compound has two stereocenters, it can exist as a pair of enantiomers. Chiral stationary phases are used to separate these enantiomers, allowing for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. Similarly, diastereomers can be separated and their ratios determined.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility due to the presence of polar hydroxyl and amino groups, Gas Chromatography (GC) can be used for its analysis after conversion into more volatile derivatives. Derivatization reactions, such as silylation or acylation, can be performed to block the polar functional groups, increasing the volatility and thermal stability of the compound for GC analysis. This approach can be useful for purity assessment and for the separation of stereoisomers when coupled with a chiral GC column.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound, this methodology provides invaluable insights into its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. Such data are crucial for understanding the stereochemical relationships between the amino and hydroxyl groups on the tetrahydropyran ring.

While specific crystallographic data for this compound is not widely available in public databases, the analysis of related aminotetrahydropyran derivatives by X-ray diffraction has been reported. These studies are instrumental in confirming stereochemical assignments and revealing detailed structural features. For instance, analysis of similar structures helps to understand the preferred chair conformation of the tetrahydropyran ring and the equatorial or axial positioning of the substituents.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined to a high degree of precision.

The resulting structural information is typically presented in a crystallographic information file (CIF) and includes key parameters as illustrated in the hypothetical data table below for a related aminotetrahydropyran derivative.